ethyl3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate is a thieno[2,3-b]pyridine derivative characterized by a 2-methylpropyl substituent at position 6 and an ethyl ester group at position 2. Its synthesis typically involves reactions of substituted enolates with chloroacetate derivatives under basic conditions, as exemplified by analogous protocols for related esters (e.g., compound 6d in ).
Properties
IUPAC Name |
ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-18-14(17)12-11(15)10-6-5-9(7-8(2)3)16-13(10)19-12/h5-6,8H,4,7,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDWYUHOCAMPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction proceeds through a cyclization process, forming the thieno[2,3-b]pyridine core. The reaction conditions often include refluxing in a high-boiling solvent like pyridine or ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: ethyl3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Table 1: Substituent Variations in Key Thieno[2,3-b]pyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The bromobenzofuran substituent in 6d enhances anti-proliferative activity against cancer cells, likely due to electron-withdrawing effects that stabilize reactive intermediates.
- Lipophilicity : The 4-methylphenyl substituent in results in higher lipophilicity (XLogP3 = 4.7), which may improve membrane permeability but reduce aqueous solubility.
Table 2: Comparative Anti-Proliferative Activity and Solubility
Insights :
- Ester Hydrolysis : The ethyl ester in the target compound may act as a prodrug moiety, enhancing solubility and enabling hydrolysis to a more active carboxylic acid metabolite.
- Activity vs. Substituents : Bromobenzofuran-containing derivatives (e.g., 6d ) exhibit superior activity, suggesting electron-deficient aromatic systems enhance target engagement.
Biological Activity
Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate features a thieno[2,3-b]pyridine core with an amino group and an ethyl ester functional group. Its molecular formula is , and it has a CAS number of 2260935-84-8. The compound's structure can be depicted as follows:
Synthesis Methods
The synthesis of ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This method allows for the efficient production of the compound with high yields and purity through recrystallization or chromatographic techniques .
Antimicrobial Properties
Research indicates that compounds within the thieno[2,3-b]pyridine family exhibit significant antimicrobial activity. Ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has been shown to target specific signaling pathways related to tumor growth and metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines |
The precise mechanism of action for ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate is not fully understood. However, it is believed to interact with various molecular targets including enzymes and receptors through its amino and ester functional groups. These interactions could modulate biological pathways that lead to its observed antimicrobial and anticancer activities .
Case Studies
Several case studies have explored the biological effects of thieno[2,3-b]pyridine derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted thieno[2,3-b]pyridines including ethyl 3-amino derivatives. The results demonstrated significant inhibition against multiple bacterial strains, suggesting potential applications in treating infections .
- Investigation into Anticancer Properties : Another research project focused on the anticancer effects of thieno[2,3-b]pyridine derivatives. The study found that certain compounds could effectively induce cell death in breast cancer cell lines through apoptosis mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from simpler thieno[2,3-b]pyridine derivatives. A common approach includes refluxing intermediates (e.g., 3-cyanopyridine-2(1H)-thiones) with alkylating agents in the presence of sodium in absolute ethanol. This method achieves yields up to 90% after purification . Alternative routes may involve Thorpe-Ziegler isomerization of 2-(alkylthio)pyridine-3-carbonitriles, as seen in analogous thieno[2,3-b]pyridine syntheses .
Q. How can researchers purify this compound effectively?
- Methodological Answer : Recrystallization is a standard purification technique. Ethanol or ethyl acetate are preferred solvents due to their polarity, which facilitates the removal of unreacted starting materials and byproducts. Crystallization conditions (temperature, solvent ratios) should be optimized using differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to confirm phase purity .
Q. What spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of functional groups (e.g., ester, amino) and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related thieno[2,3-b]pyridines .
Advanced Research Questions
Q. How should researchers design experiments to optimize reaction conditions for novel derivatives?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error. For example, a central composite design can evaluate variables like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., quantum chemical reaction path searches) further narrow optimal conditions by modeling transition states and intermediates .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For instance, if kinase inhibition data conflicts, perform surface plasmon resonance (SPR) to measure binding kinetics directly. Structural analogs with modified substituents (e.g., trifluoromethyl or methoxyphenyl groups) can help isolate structure-activity relationships (SARs) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
